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Ipatasertib & CYP3A4 Inhibitors: Interaction Data

The table below summarizes the quantitative effects of various CYP3A4 inhibitors on Ipatasertib exposure.

A >2-fold increase in AUC is considered clinically significant [1].

Change in Change in

CYP3A4 Inhibitor Ipatasertib . . Key Findings /
. Ipatasertib Ipatasertib
Inhibitor Strength Dose Context
AUC Cmax
Itraconazole [1] Strong 100 mg single  15.45-fold 12.26-fold Half-life increased by
[2] dose (AUCO-) 53%; exposure to

metabolite M1
reduced by ~90%

2.

Palbociclib [3] Weak 300 mg once 168% 149% Interaction observed
[4] daily (at (AUCO- in a Phase Ib
steady state) 24,sS) combination therapy

study in breast
cancer patients [3].
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. . Change in Change in o
CYP3A4 Inhibitor Ipatasertib . . Key Findings /
o Ipatasertib Ipatasertib
Inhibitor Strength Dose Context
AUC Cmax
Erythromycin/  Moderate 400 mg once 12 to 2.5- - Predictions from a
Diltiazem [1] daily fold verified PBPK model
(predicted) (predicted) [1].
Fluvoxamine Weak 400 mg once No change - Predictions from a
[1] daily (predicted) verified PBPK model
(predicted) [1].

Ipatasertib & CYP3A4 Inducers: Interaction Data

Concomitant use of Ipatasertib with CYP3A4 inducers can lead to a substantial loss of efficacy and is not

recommended.
Change in
CYP3A4 Inducer . . -
Ipatasertib Dose  Ipatasertib Key Findings / Context
Inducer Strength
AUC
Rifampicin [1]  Strong 400 mg once daily  186% Predictions from a verified
(predicted) (predicted) PBPK model [1].
Efavirenz [1] Moderate 400 mg once daily  174% Predictions from a verified
(predicted) (predicted) PBPK model [1].
Enzalutamide  Strong Not specified 1~50% Cited as a reason to
[5] (observed) investigate the milder inducer
Darolutamide [5].
Darolutamide Mild 400 mg once daily  18% (AUCO- The mild reduction was

[5] (at steady state) 24,ss) deemed not clinically
meaningful [5].
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Ipatasertib Metabolism and CYP3A4 Interaction
Pathway

The following diagram illustrates the core metabolic and interaction pathways of Ipatasertib, which underlie

the data in the tables above.
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Key Experimental Protocols for DDI Assessment

The quantitative data previously presented is derived from specific clinical and modeling studies. Here are

the methodologies for two key approaches:

¢ Clinical DDI Study Design (Itraconazole): A dedicated Phase I DDI study was conducted in healthy
subjects to evaluate the effect of a strong CYP3A4 inhibitor [2]. Participants received a single 100 mg
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oral dose of Ipatasertib alone. Following a washout period, they received 200 mg of itraconazole oral
solution once daily for 4 days, with a single 100 mg dose of Ipatasertib co-administered on the last
day. Intensive pharmacokinetic (PK) blood sampling was performed after each Ipatasertib dose to
calculate AUC, C~max~, t~max~, and half-life. The comparison of these PK parameters with and

without itraconazole determined the magnitude of the DDI [2].

e Physiologically Based Pharmacokinetic (PBPK) Modeling: A PBPK model for Ipatasertib was
developed using Simcyp software to predict untested DDIs [1]. The model incorporated Ipatasertib's
in vitro and clinical data, including its properties as a CYP3A4 substrate and time-dependent
inhibitor. The model was optimized and verified against clinical PK data from a dose-escalation study
and the observed DDI with itraconazole. Once verified, the model simulated Ipatasertib exposure at
the 400 mg dose when co-administered with other CYP3A4 inhibitors and inducers, providing

predicted DDI magnitudes for clinical guidance [1].

Key Considerations for Researchers

e Ipatasertib as a Perpetrator: Ipatasertib is not only a victim of DDIs but can also act as a weak to
moderate time-dependent inhibitor of CYP3A4 [3] [1]. In one study, it increased the exposure of
the sensitive CYP3A4 substrate midazolam by 2.22-fold [1]. This should be considered when co-
administering Ipatasertib with other CYP3A4 substrates.

e Dose Adjustments in Clinical Trials: The known DDI potential has directly influenced clinical trial
design. In a Phase Ib study combining Ipatasertib with palbociclib (a weak CYP3A4 inhibitor), a
lowered Ipatasertib dose of 300 mg was proactively used instead of the intended 400 mg dose to
mitigate the anticipated increase in exposure, resulting in a manageable safety profile [3] [4].

e Endogenous Biomarkers: A study evaluated Ipatasertib's potential to inhibit the transporters
OATP1B1/1B3 using endogenous biomarkers Coproporphyrin | and Il (CPI/CPIII). Results showed
no in vivo inhibition, simplifying future DDI study interpretation [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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